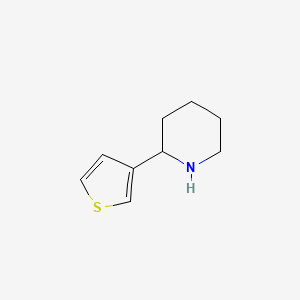

2-(Thiophen-3-yl)piperidine

Description

2-(Thiophen-3-yl)piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered saturated amine) substituted at the 2-position with a thiophene moiety (a five-membered aromatic ring containing sulfur). This structure combines the conformational flexibility of piperidine with the electron-rich aromaticity of thiophene, making it a promising scaffold in medicinal chemistry and materials science. The thiophene group enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets .

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

2-thiophen-3-ylpiperidine |

InChI |

InChI=1S/C9H13NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h4,6-7,9-10H,1-3,5H2 |

InChI Key |

UHVATRZTCVVMRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)piperidine typically involves the reaction of thiophene derivatives with piperidine under specific conditions. One common method is the condensation reaction, where thiophene-3-carboxaldehyde reacts with piperidine in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and piperidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to thiophene sulfoxides, while reduction of the piperidine ring can yield various substituted piperidines.

Scientific Research Applications

2-(Thiophen-3-yl)piperidine is a chemical compound comprised of a piperidine ring linked to a thiophene group. Piperidine is a common structure in many biologically active compounds, and thiophene is an aromatic five-membered ring containing sulfur. Research on related compounds can give clues to the potential applications of this compound hydrochloride. Some piperidine derivatives show anticonvulsant activity, and some thiophene compounds have been explored for their antimicrobial properties. This suggests that this compound hydrochloride could be a candidate for research in these areas, but further studies are needed.

Pharmaceutical Development

This compound hydrochloride can be used as a building block for creating novel pharmaceuticals.

Anti-HIV-1 agents

Piperidine-substituted thiophene derivatives have been designed to explore the hydrophobic channel of the non-nucleoside reverse transcriptase inhibitors binding pocket (NNIBP) by incorporating an aromatic moiety . Novel piperidine-substituted thiophene pyrimidine derivatives have been evaluated for anti-HIV potency in MT-4 cells and inhibitory activity to HIV-1 reverse transcriptase (RT) . Most of the synthesized compounds exhibited broad-spectrum activity toward wild-type and a wide range of HIV-1 strains carrying single non-nucleoside reverse transcriptase inhibitors (NNRTI)-resistant mutations .

Central Nervous System Disorders

(Thiophen-2-yl)-piperidin or tetrahydropyridin azabicyclocarboxamides have selectivity for the serotonergic 5-HT1A receptor and are useful in the treatment of central nervous system disorders .

Other Applications

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways such as NF-κB and PI3K/Akt. These interactions can result in various physiological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 2-(Thiophen-3-yl)piperidine, highlighting differences in heterocyclic systems, substituent positions, and physicochemical properties:

Key Observations:

Thiophene Position : this compound’s sulfur atom is at the 3-position of thiophene, whereas 2-(thiophen-2-yl)pyridin-3-amine has sulfur at the 2-position. This positional difference alters electronic distribution and steric interactions, impacting solubility and target affinity .

Functional Groups : The oxetane group in 2-(3-Ethyloxetan-3-yl)piperidine improves metabolic stability compared to thiophene, which may oxidize more readily .

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity : Thiophene’s hydrophobicity increases logP values, favoring blood-brain barrier penetration. This compound’s logP is estimated at ~2.5, comparable to 2-(3-Ethyloxetan-3-yl)piperidine (logP ~2.1) but higher than pyridine-based analogues (logP ~1.8) .

- Metabolic Stability : Oxetane-containing derivatives resist cytochrome P450 oxidation better than thiophene, which may form sulfoxides. This suggests this compound could require prodrug strategies for oral bioavailability .

Biological Activity

2-(Thiophen-3-yl)piperidine is a compound that has gained attention in medicinal chemistry due to its unique structural features, which include a piperidine ring and a thiophene group. This article explores the biological activity of this compound, including its potential applications, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of this compound is , indicating the presence of nitrogen and sulfur within its structure. The compound's design allows for diverse interactions with biological targets, making it a subject of interest in drug development.

Binding Affinity and Selectivity

Research indicates that this compound exhibits notable binding affinity towards various biological targets. Interaction studies have demonstrated its potential to modulate the activity of specific receptors and enzymes, which is crucial for understanding its pharmacological profile. For instance, studies suggest that this compound may interact with Toll-like receptors (TLRs), which play a significant role in immune response modulation .

Antimicrobial and Anticonvulsant Properties

Preliminary investigations into related compounds suggest that this compound could possess antimicrobial and anticonvulsant properties. Compounds with similar structures have shown efficacy against various pathogens and have been explored for their ability to reduce seizure activity . The thiophene group is particularly noted for enhancing the compound's interaction with biological systems.

In Vitro Studies

In vitro studies have indicated that this compound can activate TLR2, leading to downstream signaling events associated with inflammation and immune responses. For example, one study demonstrated that modifications to the piperidine ring could enhance activity against TLR2, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm the therapeutic potential of this compound. Current research is focused on evaluating its efficacy in animal models, particularly concerning cancer therapy and inflammation-related disorders. The compound's ability to inhibit tumor growth has been hypothesized based on its interaction profile with immune receptors .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(Thiophen-2-yl)piperidine | Different substitution position affects reactivity | |

| N-(Thiophen-3-yl)methylpiperidine | Methyl group alters biological effects | |

| 4-Benzo[b]thiophen-3-yl-piperidine | Incorporates a benzo group enhancing interactions |

This table illustrates how variations in substitution patterns can significantly influence biological activity and pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.